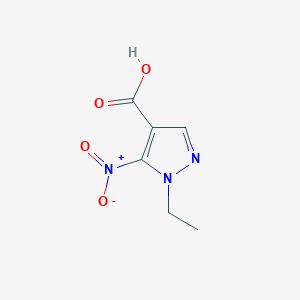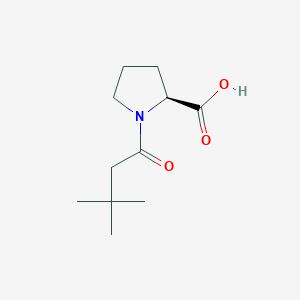
2-Iodo-1,3-dimethyl-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-1,3-dimethyl-5-nitrobenzene is an aromatic compound characterized by the presence of iodine, methyl, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,3-dimethyl-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1,3-dimethylbenzene (m-xylene) followed by iodination. The nitration process involves treating m-xylene with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position. Subsequently, the iodination step can be carried out using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, to introduce the iodine atom at the ortho position relative to the methyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-1,3-dimethyl-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Copper-catalyzed reactions with phenol or thiophenol can replace the iodine atom with phenoxy or thiophenyl groups.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can reduce the nitro group to an amino group.
Oxidation: Potassium permanganate or chromium trioxide can oxidize the methyl groups to carboxylic acids.
Major Products
Substitution: 1,3-Dimethyl-5-phenoxybenzene or 1,3-dimethyl-5-thiophenylbenzene.
Reduction: 2-Iodo-1,3-dimethyl-5-aminobenzene.
Oxidation: 2-Iodo-1,3-dimethyl-5-nitrobenzoic acid.
Applications De Recherche Scientifique
2-Iodo-1,3-dimethyl-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Iodo-1,3-dimethyl-5-nitrobenzene in chemical reactions typically involves the activation of the benzene ring through the electron-withdrawing effects of the nitro group. This makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The iodine atom can also participate in halogen bonding, influencing the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Iodo-3,5-dimethylbenzene: Lacks the nitro group, making it less reactive in electrophilic substitution reactions.
1-Iodo-2-nitrobenzene: Has a different substitution pattern, affecting its reactivity and applications.
1,3-Dimethyl-5-nitrobenzene: Lacks the iodine atom, which influences its reactivity in halogen bonding and substitution reactions
Uniqueness
2-Iodo-1,3-dimethyl-5-nitrobenzene is unique due to the combination of the iodine and nitro groups on the benzene ring
Propriétés
Formule moléculaire |
C8H8INO2 |
|---|---|
Poids moléculaire |
277.06 g/mol |
Nom IUPAC |
2-iodo-1,3-dimethyl-5-nitrobenzene |
InChI |
InChI=1S/C8H8INO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3 |
Clé InChI |
GFVICZPRNZFVFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1I)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


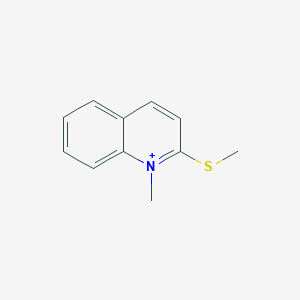
![N'-[5-((E)-3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethylformamidine](/img/structure/B11715033.png)
![2-(4-methoxyphenyl)-N'-[(E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11715036.png)
![N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide](/img/structure/B11715037.png)
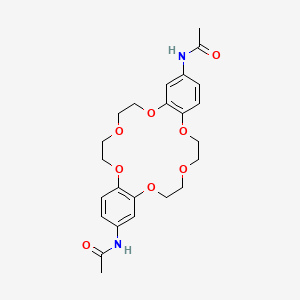
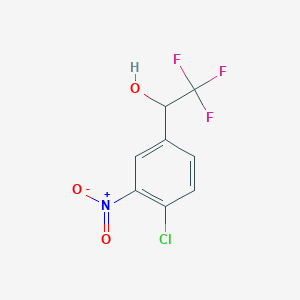
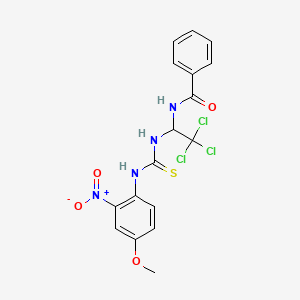
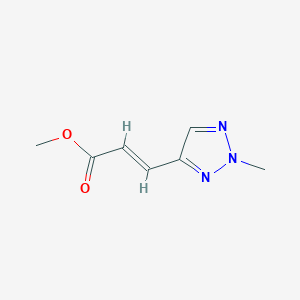
![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11715079.png)
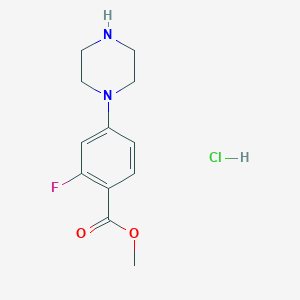
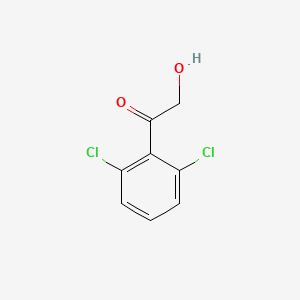
![7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715098.png)
